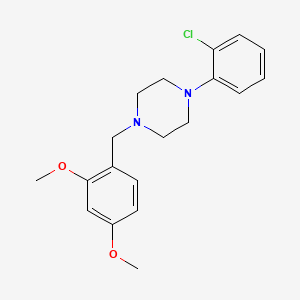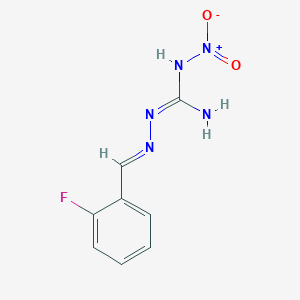
1-(2-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is a compound that belongs to the class of heterocyclic compounds. It is also known as EPTT and has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
EPTT has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antifungal, and antiviral properties. EPTT has also been studied for its potential use as a corrosion inhibitor and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of EPTT is not fully understood. However, it is believed that EPTT acts by inhibiting the growth and replication of microorganisms. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. EPTT may also act by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects
EPTT has been shown to have minimal toxicity and is considered safe for use in scientific research. It has been shown to have low cytotoxicity and does not cause significant damage to cells. EPTT has also been shown to have low acute toxicity in animal studies.
Advantages and Limitations for Lab Experiments
EPTT has several advantages for use in lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. EPTT is also relatively inexpensive compared to other compounds used in scientific research. However, EPTT has some limitations. It is insoluble in water, which can limit its use in certain experiments. EPTT also has limited solubility in organic solvents, which can affect its effectiveness in certain applications.
Future Directions
There are several future directions for research on EPTT. One area of interest is the development of new synthesis methods to improve the yield and purity of EPTT. Another area of interest is the study of the mechanism of action of EPTT to better understand how it inhibits the growth of microorganisms. Additionally, EPTT could be studied for its potential use in biomedical applications, such as drug delivery systems or as a therapeutic agent for certain diseases.
Conclusion
In conclusion, 1-(2-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is a compound that has potential applications in scientific research. It has been extensively studied for its antimicrobial, antifungal, and antiviral properties. EPTT has several advantages for use in lab experiments, but also has some limitations. Future research on EPTT could lead to the development of new synthesis methods and new applications in biomedical research.
Synthesis Methods
The synthesis of EPTT involves the reaction of 2-ethylphenyl isothiocyanate with 3-pyridinemethanamine in the presence of triethylamine. The resulting product is EPTT, which is a white crystalline solid. The synthesis method has been optimized to achieve high yields and purity of EPTT.
properties
IUPAC Name |
1-(2-ethylphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-2-15-7-3-4-8-16(15)21-13-20(12-19-17(21)22)11-14-6-5-9-18-10-14/h3-10H,2,11-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGBFUMRYLTPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CN(CNC2=S)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)
![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)
![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)


![1,2-dihydro-10H-cyclopenta[gh]isoindolo[2,1-a]perimidin-10-one](/img/structure/B5850933.png)


![methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5850945.png)



![benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5850979.png)
![N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B5850991.png)